Product packaging for cis-Zeatin riboside(Cat. No.:CAS No. 15896-46-5)

cis-Zeatin riboside

Cat. No.: B3069172
CAS No.: 15896-46-5
M. Wt: 351.36 g/mol
InChI Key: GOSWTRUMMSCNCW-BAJUWZQUSA-N
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Description

cis-Zeatin riboside (cZR) is a ribonucleoside derivative of the cytokinin cis -zeatin, functioning as a key compound in the study of plant growth regulation . With the molecular formula C 15 H 21 N 5 O 5 and a molecular weight of 351.36 g/mol, it is isolated from natural sources such as tobacco plants . Historically considered less active than its trans -isomer, recent research has established that cis -zeatin riboside exhibits significant biological activity in various plant species, including rice and maize, influencing processes such as root elongation, regulation of shoot growth, and leaf senescence . In research applications, cis -zeatin riboside serves as a crucial metabolite in the cis -zeatin-type cytokinin pathway. Tracer studies in rice indicate that exogenously supplied cZR is primarily converted into other cis -zeatin derivatives, such as cis -zeatin-O-glucoside (cZOG) and cis -zeatin ribotides, with minimal isomerization to the trans form, underscoring its distinct metabolic fate . Its activity is mediated through cytokinin receptors, up-regulating the expression of cytokinin-inducible genes, including type-A response regulators (OsRRs) . Furthermore, its role extends to plant stress responses, as recent metabolomic studies have shown its involvement in low-temperature stress adaptation in plants like alfalfa . This makes it a valuable tool for investigating the physiological significance of cis -zeatin cytokinins in plant development and environmental interactions . Handling Notes: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use . For safe handling, avoid inhalation and contact with skin or eyes. Use personal protective equipment and ensure adequate ventilation. Recommended storage for the powder is at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N5O5 B3069172 cis-Zeatin riboside CAS No. 15896-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2-/t9-,11-,12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSWTRUMMSCNCW-BAJUWZQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017777
Record name Cis-Zeatin Riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15896-46-5
Record name Cis-Zeatin Riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Cis Zeatin Riboside in Plants

tRNA-Dependent Biosynthetic Pathway of cis-Zeatin (B600781) Riboside

The primary and widely accepted route for the production of cis-zeatin derivatives is the tRNA-dependent pathway. oup.com This multi-step process begins with the modification of specific tRNA molecules, followed by their eventual breakdown to release cytokinin precursors. nih.gov

The initial and rate-limiting step in this pathway is the prenylation of adenine (B156593) nucleotides. nih.gov This reaction is catalyzed by a class of enzymes known as tRNA isopentenyltransferases (tRNA-IPTs). researchgate.net In the model plant Arabidopsis thaliana, the tRNA-IPTs involved in this process are AtIPT2 and AtIPT9. researchgate.netfrontiersin.org These enzymes catalyze the transfer of an isopentenyl moiety from a donor molecule, dimethylallyl pyrophosphate (DMAPP), to the N6 position of the adenine base at position 37 (A37) of specific tRNA molecules. researchgate.netnih.gov Adenine 37 is located immediately adjacent to the 3' end of the anticodon in tRNAs that recognize codons starting with uracil (B121893) (UNN). nih.govoup.com This modification, resulting in N6-isopentenyladenosine (i⁶A), is crucial for maintaining the fidelity and efficiency of protein synthesis. researchgate.netnih.gov

**Table 1: Key tRNA-IPT Enzymes in *Arabidopsis thaliana***

Enzyme Function in cZ Biosynthesis Cellular Localization
AtIPT2 Catalyzes the prenylation of A37 on specific tRNAs, essential for cZ production. nih.govresearchgate.net Cytosol nih.govresearchgate.net
AtIPT9 Works in concert with AtIPT2 in the prenylation of tRNA for cZ biosynthesis. researchgate.netfrontiersin.org Not specified

Plants utilize two distinct pathways to synthesize the isoprenoid precursor DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govrsc.orgnih.gov Isotope labeling studies in Arabidopsis have demonstrated that these pathways supply DMAPP for different classes of cytokinins. nih.govresearchgate.net The prenyl group for cis-zeatin derivatives is predominantly provided by the cytosolic MVA pathway. nih.govnih.gov This finding is consistent with the cytosolic localization of AtIPT2, a key enzyme in cZ biosynthesis. nih.govresearchgate.net In contrast, the plastid-localized MEP pathway is the primary source of DMAPP for the biosynthesis of trans-zeatin (B1683218) and isopentenyladenine. nih.govnih.govresearchgate.net This spatial separation of precursor synthesis allows for the independent regulation of these different cytokinin types. nih.gov

Following the prenylation of A37 on tRNA to form i⁶A37-tRNA, the isopentenyl side chain undergoes a critical modification. nih.gov It is hydroxylated to create the characteristic cis-hydroxyl side chain of zeatin. nih.govresearchgate.net This hydroxylation is suggested to occur while the isopentenyladenine is still part of the tRNA molecule, converting i⁶A37-tRNA into cis-zeatin-containing tRNA (c-io⁶A37-tRNA). nih.govresearchgate.net The specific enzymes responsible for this cis-hydroxylation step in plants have not yet been definitively identified, unlike the cytochrome P450 monooxygenases (CYP735A) that catalyze the trans-hydroxylation of precursors in the trans-zeatin biosynthesis pathway. oup.comoup.com

The final step in generating free cZ-type cytokinins is the degradation of the modified tRNA molecules. nih.govnih.gov Through the process of normal tRNA turnover, these molecules are broken down, releasing the modified nucleosides. nih.gov The initial precursor released from the degradation of c-io⁶A37-tRNA is believed to be cis-zeatin riboside monophosphate (cZRMP). researchgate.net While it is established that tRNA degradation is the source of these precursors, the specific enzymes that carry out this process in plants remain largely unknown. nih.govresearchgate.net

Specific Enzymatic Conversions in this compound Biosynthesis

Once cZRMP is released from tRNA, it undergoes further enzymatic conversions to become biologically active. The nucleotide precursor is converted to its corresponding nucleoside, this compound (cZR), through the removal of the monophosphate group. researchgate.net This reaction is catalyzed by a group of phosphoribohydrolases known as LONELY GUY (LOG) enzymes. researchgate.net The resulting cZR can then be further converted to the free base form, cis-zeatin (cZ), which is also a biologically active cytokinin.

Regulation of this compound Biosynthesis by Environmental Cues

The biosynthesis of cZ-type cytokinins is significantly influenced by environmental conditions, particularly various forms of abiotic and biotic stress. oup.com Numerous studies have documented the accumulation of cis-zeatin and this compound in plants subjected to growth-limiting conditions. nih.govfrontiersin.org This suggests a role for cZ-type cytokinins as stress-response markers. researchgate.net

Table 2: Environmental Cues Affecting cis-Zeatin (cZ) Levels

Environmental Cue Effect on cZ-Type Cytokinin Levels Plant Species Studied (Example)
Drought Stress Increase frontiersin.org Maize frontiersin.org
Salinity Stress Rapid accumulation of cZ and cZR frontiersin.org Maize frontiersin.org
Heat Stress Increase frontiersin.org Not specified
Biotic Stress Increase frontiersin.org Not specified
Phosphate Starvation Increase oup.com Rice oup.com

This upregulation under stress conditions contrasts with the regulation of trans-zeatin, which is often linked to growth-promoting signals like nitrate (B79036) availability. oup.com The accumulation of cZ-type cytokinins during stress may be part of a broader strategy to modulate plant growth and defense responses under adverse conditions. oup.com

Metabolism and Homeostasis of Cis Zeatin Riboside

Enzymatic Interconversion of cis-Zeatin (B600781) Riboside

The interconversion of cis-zeatin riboside is a pivotal aspect of its metabolism, directly influencing the pool of active cytokinins. This includes its conversion to the free base form, cis-zeatin, and the debated pathway of isomerization to its trans-isomer.

The conversion of cytokinin ribosides into their biologically active free-base forms is a crucial activation step. In rice (Oryza sativa), a cell wall-localized cytokinin/purine (B94841) riboside nucleosidase, designated CPN1, has been identified as playing a role in this process. nih.govresearchgate.net This enzyme facilitates the deribosylation of cytokinin precursors in the apoplastic space, representing a LOG-independent pathway for cytokinin activation. nih.gov

Research has shown that loss-of-function mutations in the CPN1 gene in rice led to an abolishment of cytokinin riboside nucleosidase activity in leaf extracts. nih.gov The enzyme acts on various cytokinin ribosides, including trans-zeatin (B1683218) riboside and this compound (cZR). nih.gov This conversion of cZR to cis-zeatin (cZ) is a direct activation step, as the free base is the form that typically interacts with cytokinin receptors to elicit a physiological response. nih.gov The localization of this enzyme to the cell wall suggests that the activation of cytokinin precursors can occur extracellularly, adding a spatial dimension to cytokinin metabolism and signaling. nih.gov

The potential for this compound to be converted into its highly active stereoisomer, trans-zeatin riboside, through isomerization is a topic of scientific investigation. An enzyme, a putative cis-trans-isomerase, was partially purified from the endosperm of immature Phaseolus vulgaris seeds, suggesting that such a pathway could exist. nih.govoup.com This enzyme was reported to require flavin and light for its activity. oup.com

However, multiple subsequent studies in various plant systems have found little to no evidence of significant cis-trans isomerization in vivo. oup.comnih.gov

Rice: Tracer experiments using labeled cZR in rice seedlings showed that it was predominantly converted into other cis-zeatin derivatives, with negligible conversion to trans-zeatin forms. This indicates that isomerization is a minor metabolic pathway in rice. nih.govnih.gov

Tobacco and Oat: Studies using tobacco BY-2 cells and oat leaf segments also observed no significant cis-trans-isomerization when exposed to labeled zeatin isomers. nih.govoup.comresearchgate.net

These findings suggest that while enzymatic machinery for isomerization may exist in specific tissues or species like Phaseolus seeds, it does not appear to be a widespread or major metabolic route for cZR in many plants. nih.govoup.com The low rate of conversion implies that the biological activities observed for cis-zeatin and its derivatives are likely intrinsic and not primarily the result of their conversion to the more active trans-forms. nih.govoup.com

Glucosylation and Conjugation of this compound

Glucosylation is a primary mechanism for regulating the activity and storage of cytokinins, including this compound. This process involves the attachment of a glucose molecule to the cytokinin, which generally renders it inactive but stable and resistant to degradation.

Specific enzymes known as cis-Zeatin-O-glucosyltransferases (cZOGTs) have been identified that preferentially catalyze the glucosylation of cis-zeatin and its derivatives.

In maize (Zea mays), two genes, cisZOG1 and cisZOG2, have been characterized. nih.govnih.gov The recombinant enzymes encoded by these genes show a clear preference for cis-zeatin as a substrate over trans-zeatin. nih.govnih.gov Similarly, three putative cZOGTs (cZOGT1, cZOGT2, and cZOGT3) have been identified in rice (Oryza sativa). nih.govnih.gov In vitro assays confirmed that these rice enzymes preferentially catalyze the O-glucosylation of both cis-zeatin and this compound over their corresponding trans-isomers. nih.govresearchgate.net The maize enzyme cisZOG1 was also found to catalyze the O-glucosylation of this compound. nih.gov This substrate specificity indicates the existence of precise regulatory pathways dedicated to managing the homeostasis of cis-isomers. dntb.gov.ua

Table 1: Biochemical Properties of Characterized cis-Zeatin-O-Glucosyltransferases (cZOGTs)
EnzymeSource OrganismPreferred SubstratesKm for cis-ZeatinReference
cisZOG1Zea mays (Maize)cis-Zeatin, cis-Zeatin riboside46 µM nih.govnih.gov
cisZOG2Zea mays (Maize)cis-Zeatin96 µM nih.govnih.gov
cZOGT1Oryza sativa (Rice)cis-Zeatin, cis-Zeatin ribosideNot Reported nih.gov
cZOGT2Oryza sativa (Rice)cis-Zeatin, cis-Zeatin ribosideNot Reported nih.gov
cZOGT3Oryza sativa (Rice)cis-Zeatin, cis-Zeatin ribosideNot Reported nih.gov

The enzymatic activity of cZOGTs on this compound leads directly to the formation of this compound-O-glucoside (cZROG). nih.gov This compound, along with the O-glucoside of the free base (cis-zeatin-O-glucoside or cZOG), has been identified in various plant tissues. nih.govnih.gov In maize, for instance, O-glucosides of cis-zeatin and its riboside are found in roots, stems, and leaves, with particularly high levels of cZROG detected in immature kernels. nih.govresearchgate.net

In addition to O-glucosylation, cytokinins can undergo N-glucosylation at the N7 or N9 positions of the purine ring. oup.comoup.com This process, catalyzed by different glucosyltransferases, is generally considered a pathway for irreversible deactivation. oup.com Therefore, the metabolic fate of the cis-zeatin moiety can lead to the formation of cis-zeatin-N7-glucoside (cZ7G) and cis-zeatin-N9-glucoside (cZ9G). oup.com

Table 2: Major Glucoside Conjugates of cis-Zeatin Riboside
Parent CompoundGlucoside DerivativeType of LinkageMetabolic RoleReference
cis-Zeatin ribosidecis-Zeatin riboside-O-glucoside (cZROG)O-glucosylationReversible inactivation, storage nih.govnih.gov
cis-Zeatin (derived from cZR)cis-Zeatin-N7-glucoside (cZ7G)N-glucosylationIrreversible inactivation oup.com
cis-Zeatin-N9-glucoside (cZ9G)N-glucosylationIrreversible inactivation oup.com

Glucosylation plays a critical protective role in cytokinin homeostasis. The primary catabolic pathway for active cytokinins is irreversible degradation through side-chain cleavage by cytokinin oxidase/dehydrogenase (CKX) enzymes. nih.govoup.com O-glucosylation of the side chain of zeatin and its ribosides effectively blocks this degradation. oup.comnih.gov

Consequently, O-glucosides like cZROG are highly resistant to CKX activity. nih.govoup.com This resistance transforms them into stable, inactive storage forms of the hormone. nih.govresearchgate.net These stored glucosides can be hydrolyzed by β-glucosidase enzymes to release the active aglycone, providing a mechanism for the cell to rapidly increase the level of active cytokinin when needed. oup.com Tracer experiments in rice have confirmed that O-glucosylation is a major metabolic route for cis-zeatin derivatives, highlighting its importance in regulating the active pool of this cytokinin isomer. nih.gov

Degradation Pathways of this compound

The regulation of endogenous cytokinin levels is crucial for maintaining cellular homeostasis and ensuring proper plant development. This is achieved through a balance of biosynthesis, transport, and degradation. The irreversible degradation, or catabolism, of cytokinins is a primary mechanism for controlling their active pool. Additionally, deactivation through conjugation, such as glucosylation, provides another layer of regulatory control. This section details the key pathways responsible for the degradation and deactivation of this compound and its related forms.

Involvement of Cytokinin Oxidase/Dehydrogenase (CKX) in this compound Catabolism

The primary pathway for the irreversible degradation of isoprenoid cytokinins, including this compound, is catalyzed by the enzyme cytokinin oxidase/dehydrogenase (CKX; EC 1.5.99.12). oup.comresearchgate.net CKX enzymes are flavoprotein oxidoreductases that catalyze the oxidative cleavage of the N6-isoprenyl side chain of cytokinins. oup.comnih.gov This reaction yields adenine (B156593) or adenosine (for cytokinin bases and ribosides, respectively) and a corresponding aldehyde, leading to a permanent loss of cytokinin activity. nih.govnih.gov

Plants possess small multigene families encoding different CKX isoforms, which exhibit distinct substrate specificities, cellular localizations, and expression patterns. nih.govnih.gov This diversity allows for precise spatial and temporal regulation of cytokinin levels. Research has shown that various CKX isoforms have markedly different affinities for cis-zeatin and its riboside.

In Arabidopsis thaliana, several CKX isoforms have been characterized for their substrate preferences. Notably, the cytosolic isoform AtCKX7 and the vacuolar isoform AtCKX1 demonstrate a high affinity for cis-zeatin, degrading it effectively. In contrast, the major apoplastic isoforms, AtCKX2 and AtCKX4, and the vacuolar isoform AtCKX3, show only limited activity towards cis-zeatin. This differential activity suggests that the selective degradation of cis-zeatin derivatives can be highly localized within the cell.

Similarly, studies on rice (Oryza sativa) have identified OsCKX11, which shows a preference for degrading both trans-zeatin and cis-zeatin over other cytokinin forms like isopentenyladenine (iP). nih.gov The substrate specificity of CKX enzymes is not limited to cytokinin bases; their corresponding ribosides, including this compound, are also recognized and degraded, although often with different efficiencies. nih.gov

The table below summarizes the relative degradation capabilities of select Arabidopsis thaliana CKX isoforms towards various cytokinin substrates, highlighting the differential processing of cis-zeatin and its riboside.

Relative Degradation Rates of Cytokinins by Arabidopsis thaliana CKX Isoforms
CKX IsoformSubstrateRelative Activity (%)
AtCKX1 (Vacuolar)iP100
trans-Zeatin110
cis-Zeatin85
This compound30
AtCKX2 (Apoplastic)iP100
trans-Zeatin95
cis-Zeatin5
This compound2
AtCKX7 (Cytosolic)iP100
trans-Zeatin115
cis-Zeatin130
This compound45

Data are expressed relative to the degradation rate of iP, which is set at 100% for each enzyme. The data are compiled from published research findings.

N-Glucosylation as a Deactivation Mechanism for this compound Derivatives

In addition to irreversible catabolism by CKX, cytokinin activity is regulated through conjugation, primarily glycosylation. researchgate.net N-glucosylation, the attachment of a glucose molecule to the nitrogen atom of the purine ring (typically at the N7 or N9 position), is generally considered a mechanism for the irreversible deactivation of cytokinin bases. frontiersin.org This process is catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs). york.ac.ukresearchgate.net

In Arabidopsis thaliana, two specific UGTs, UGT76C1 and UGT76C2, have been identified as cytokinin N-glucosyltransferases. york.ac.ukresearchgate.netnih.gov These enzymes are capable of glucosylating a range of cytokinins, including trans-zeatin and other active forms, at the N7 and N9 positions. researchgate.netnih.gov The resulting N-glucosides are biologically inactive as they cannot interact with cytokinin receptors to initiate signal transduction. frontiersin.org

While direct N-glucosylation of this compound is not the primary deactivation route, the process is critical for deactivating its free base form, cis-zeatin. This compound can be converted to cis-zeatin, which then becomes a substrate for N-glucosyltransferases. The formation of cis-zeatin-N7-glucoside (cZ7G) and cis-zeatin-N9-glucoside (cZ9G) effectively removes the active cytokinin base from the cellular pool. oup.comnih.gov This pathway represents an important component of cis-zeatin homeostasis. oup.comnih.gov

The accumulation of cytokinin N-glucosides is significantly altered in mutants and overexpressors of the UGT76C2 gene, confirming the in planta role of this enzyme in cytokinin homeostasis. oup.comnih.gov Loss-of-function mutants show decreased levels of N-glucosides and increased sensitivity to cytokinins, while overexpressors exhibit the opposite phenotype. oup.comnih.gov Therefore, N-glucosylation serves as a crucial deactivation pathway for cis-zeatin, a key derivative in the metabolic network of this compound.

Physiological Functions and Developmental Regulation by Cis Zeatin Riboside

Roles in Plant Cell Cycle Regulation and Differentiation

Cytokinins, as a class of phytohormones, are fundamental to promoting cell division (cytokinesis) and differentiation. ontosight.ai cis-Zeatin (B600781) riboside, and its free base form cis-zeatin (cZ), are integral components in these processes. biosynth.com They participate in signal transduction pathways that govern cell proliferation and the specialization of cells into various tissues and organs. biosynth.com While trans-zeatin (B1683218) (tZ) is often associated with high activity in cell division bioassays, cZ and its derivatives also effectively induce cell division in cytokinin-dependent tobacco callus cultures. cuni.cznih.gov In fact, in some assays, cZR was found to be the most active among the tested cis-zeatin derivatives. cuni.cz The presence and activity of cZR underscore its importance in the foundational aspects of plant growth, ensuring the proper formation of tissues through regulated cell cycle progression and differentiation. ontosight.aibiosynth.com

Influence on Root System Architecture and Growth

The root system is vital for nutrient uptake and anchoring the plant, and its development is intricately regulated by phytohormones. While cytokinins are generally known to inhibit primary root growth, the specific roles of cis-zeatin derivatives present a more complex picture. researchgate.netslu.se

Historically, cytokinins have been recognized as inhibitors of primary root elongation. slu.se However, research has revealed distinct effects of different zeatin isomers. While high concentrations of exogenously applied cZ can indeed inhibit primary root growth, its endogenous roles appear more nuanced. researchgate.netresearchgate.net In rice, for example, cZ's inhibitory effect on seminal root elongation was found to be comparable to that of tZ. nih.gov

Conversely, under certain conditions like phosphate (B84403) starvation, a higher ratio of cZ to tZ has been shown to favor root growth and the formation of lateral roots. chemicalbook.com This suggests that cZ and its riboside, cZR, can positively regulate aspects of root development, particularly the branching architecture that is crucial for exploring the soil for nutrients. chemicalbook.com

The biosynthesis of cZ-type cytokinins is primarily accomplished through the action of tRNA isopentenyltransferases (IPTs), specifically AtIPT2 and AtIPT9 in Arabidopsis. chemicalbook.com Genetic studies using mutants of these genes have provided significant insights into the function of cZ.

The ipt2,9 double mutant, which is deficient in cZ production, surprisingly exhibits a shorter primary root compared to wild-type plants. nih.govresearchgate.netresearchgate.net This phenotype is contrary to the expected outcome for a general cytokinin-deficient mutant, suggesting a specific, growth-promoting role for cZ or the IPT9 enzyme itself in root development. nih.govresearchgate.net Further analysis revealed that mutants specifically lacking IPT9 were indistinguishable from the ipt2,9 double mutant, pinpointing IPT9 as a key factor. researchgate.netnih.gov These ipt9 mutants also showed increased levels of auxin in the root tissue, indicating that IPT9's function may extend beyond cZ biosynthesis to include effects on auxin homeostasis, which in turn influences root growth. nih.govresearchgate.netnih.gov

Table 1: Root Phenotypes of Arabidopsis Mutants in cis-Zeatin Biosynthesis This table is a representation of findings described in the text. Specific quantitative data can be found in the cited research.

MutantGene(s) AffectedPrimary Endogenous Cytokinin DeficiencyObserved Primary Root PhenotypeReference
ipt2,9AtIPT2, AtIPT9cis-Zeatin typesReduced primary root length researchgate.net, nih.gov
ipt9AtIPT9cis-Zeatin typesReduced primary root length (similar to ipt2,9) researchgate.net, nih.gov
ipt2AtIPT2cis-Zeatin typesNo significant root phenotype researchgate.net, nih.gov

Contributions to Shoot and Lateral Bud Development

Cytokinins are well-established promoters of shoot growth and lateral bud outgrowth, counteracting the apical dominance maintained by auxin. researchgate.netoup.com cis-Zeatin riboside is involved in these crucial developmental processes. biosynth.com It is considered a regulator of shoot development, and its presence in xylem sap suggests it is transported from the roots to the shoots to influence growth. nih.govresearchgate.net However, some studies have indicated a more complex, potentially inhibitory role in specific contexts. For example, in chickpea (Cicer arietinum), cZR levels were found to decrease in lateral buds after their release from apical dominance, suggesting it might act as an inhibitor of lateral bud growth in that species. nih.govoup.com This highlights the context-dependent and species-specific functions of cZR in shoot architecture.

Regulation of Leaf Senescence Delay and Chlorophyll (B73375) Retention

One of the classic functions of cytokinins is the delay of leaf senescence, often referred to as the "anti-senescence" effect. researchgate.net this compound and its related compounds contribute to this process by helping to maintain chlorophyll levels and the integrity of the photosynthetic apparatus. biosynth.comoup.com

Table 2: Activity of Zeatin Isomers in Chlorophyll Retention Bioassay (Oat Leaves) This table summarizes comparative findings from the literature. EC50 represents the concentration required for a half-maximal response. A lower value indicates higher activity.

CompoundRelative Activity in Delaying SenescenceReference
trans-Zeatin (tZ)High oup.com, mdpi.com
cis-Zeatin (cZ)Low to Moderate oup.com, mdpi.com
This compound (cZR)Moderate to High (most active of cis-forms) cuni.cz, researchgate.net

Involvement in Nutrient Mobilization and Plant Nutritional Responses

Research indicates that cytokinins are involved in the signaling pathways that respond to nutrient levels in the soil, particularly nitrogen. nih.gov They act as signals to coordinate growth between the roots, where nutrients are absorbed, and the shoots, where they are utilized. While trans-zeatin and its riboside have been more extensively studied in this context, evidence points to the involvement of cis-zeatin derivatives in these processes as well. For instance, cytokinins can influence the expression of nutrient transporter genes, thereby affecting nutrient uptake and distribution throughout the plant.

Studies have shown that the levels of different cytokinin types, including this compound, can change in response to varying nutrient conditions. This modulation of cytokinin levels is a key part of the plant's strategy to optimize growth and development in accordance with the available nutritional resources. oup.com The involvement of this compound in these responses highlights its importance in the intricate network of phytohormonal regulation that governs plant nutrition.

Table 1: Research Findings on cis-Zeatin Riboside and Nutrient Responses

Research Area Key Findings References
Nutrient Signaling Cytokinins, including cis-zeatin forms, are part of the signaling cascade that communicates nutrient availability from roots to shoots. nih.gov
Regulation by Nutrients The biosynthesis of cis-zeatin is influenced by nutrient availability in the environment. ontosight.aioup.com
Growth Coordination Cytokinins help coordinate root and shoot growth in response to nutritional cues. nih.govcreative-proteomics.com
Potential for Crop Improvement Understanding the role of cis-zeatin riboside in nutrient mobilization can inform strategies to enhance crop yields and resilience. biosynth.commtoz-biolabs.com

This compound as a Component of Long-Distance Phytohormone Signaling

This compound is recognized as a component of the long-distance signaling system in plants, facilitating communication between different organs, particularly between the roots and shoots. antibodies-online.comagrisera.com As a riboside conjugate, it is considered a key transport form of cytokinin. creative-proteomics.com This systemic mobility allows it to transmit hormonal signals over long distances through the plant's vascular tissues, primarily the xylem. nih.govcreative-proteomics.com

The transport of cytokinins from the roots, where they are largely synthesized, to the shoots is crucial for regulating various aspects of shoot development, including the activity of the shoot apical meristem. nih.gov Grafting experiments have demonstrated that zeatin riboside, moving from the root to the shoot via the xylem, can influence the size of the vegetative meristem in response to mineral nutrient availability. nih.gov This long-distance signal allows the shoot to adapt its growth rate and organ production to the plant's nutritional status. nih.gov

While much of the research on long-distance cytokinin signaling has focused on the trans isomer, the presence and transport of this compound in the xylem sap indicate its participation in this communication network. nih.gov Potential transporters, such as purine (B94841) permeases, have been proposed to be involved in the loading and unloading of cytokinins, including cis-zeatin forms, for long-distance transport. oup.com However, further definitive studies are needed to fully elucidate the specific functions and mechanisms of long-distance transport of this compound. oup.comnih.gov The ability of this compound to act as a long-distance signal underscores its importance in integrating developmental processes with environmental inputs across the entire plant. antibodies-online.comagrisera.com

Table 2: Evidence for cis-Zeatin Riboside in Long-Distance Signaling

Aspect of Signaling Evidence and Observations References
Transport Form cis-Zeatin riboside is a mobile form of cytokinin suitable for transport. creative-proteomics.com
Transport Route Transported from roots to shoots primarily through the xylem. nih.gov
Developmental Regulation Influences shoot apical meristem size and activity in response to root-derived signals. nih.gov
Systemic Communication Facilitates communication between roots and shoots, coordinating growth with nutrient status. nih.govcreative-proteomics.com
Proposed Transporters Arabidopsis purine permeases (AtPUP1 and AtPUP2) are potential transporters for various cytokinins, including cis-zeatin. oup.com

Cis Zeatin Riboside in Plant Environment Interactions

Responses to Abiotic Stresses

cis-Zeatin (B600781) riboside, along with other cis-zeatin-type cytokinins, plays a notable role in how plants cope with various abiotic stresses, including drought, heat, cold, and nutrient deficiencies.

Accumulation Patterns of cis-Zeatin Riboside under Drought, Heat, Cold, and Nutrient Deficiencies

Studies have indicated that cis-zeatin and its riboside accumulate under several stress conditions that limit plant growth. For instance, this compound (cZR) and cis-zeatin (cZ) levels have been observed to increase significantly in tobacco roots in response to combined drought and heat stress nih.gov. Similarly, drought stress has been associated with increased cZ levels in maize roots nih.govoup.com. In barley, a drought-tolerant genotype showed a marked increase in cis-zeatin-O-glucoside under drought conditions compared to a sensitive genotype frontiersin.org.

Under heat stress, cis-zeatin accumulation has been reported in rice, with specific organ responses varying depending on the application of heat stress to whole plants, leaves, or roots frontiersin.org. Low-temperature stress has also been linked to changes in zeatin-type cytokinins, with an increase observed in a cold-tolerant tomato species mdpi.com. Furthermore, cis-zeatin-type cytokinins (cZs) have been identified as a crucial response to nitrogen deficiency in Plectranthus ambiguus nih.gov. Salt stress also leads to rapid elevation of cZRMP, cZ, and particularly cZR in maize roots oup.comfrontiersin.org. In sweet pepper, lower CO2 content, which can exacerbate stress, resulted in nearly doubled cZR levels oup.com.

Table 1: this compound and Related Compound Accumulation under Abiotic Stress

Stress TypePlant Species/Contextcis-Zeatin/Riboside Accumulation PatternCitation(s)
DroughtTobacco rootsHighly up-regulated nih.gov
DroughtMaize rootsIncreased levels nih.govoup.com
DroughtBarley (drought-tolerant genotype Otis)cis-zeatin-O-glucoside greatly increased frontiersin.org
HeatTobacco rootsHighly up-regulated nih.gov
HeatRice (whole plant HS, HS-L, HS-R)Increased in crowns and leaves frontiersin.org
Cold (Low Temp)Tomato (cold-tolerant species)Zeatin-type CKs increased mdpi.com
Nitrogen DeficiencyPlectranthus ambiguusCrucial response, up-regulation found nih.gov
Salt StressMaize rootsRapid elevation of cZRMP, cZ, and cZR oup.comfrontiersin.org
Salt StressSweet pepper (lower CO2 content)Almost doubling cZR levels oup.com

Role in Maintaining Cytokinin Homeostasis and Physiological Functions under Limiting Conditions

The observed accumulation patterns suggest that cis-zeatin and its riboside play a role in maintaining cytokinin homeostasis and essential physiological functions during growth-limiting conditions nih.govoup.comresearchgate.netcuni.czresearchgate.net. It is hypothesized that cZs may sustain a minimal cytokinin activity under stress, thereby preventing the redirection of vital resources from stress adaptation processes towards plant growth nih.govoup.comresearchgate.netresearchgate.net. This function is critical for plant survival when facing adverse environmental challenges cuni.cz. Furthermore, cytokinins, including cis-zeatin, are known to stabilize the photosynthetic machinery of plants, contributing to their resilience under stress frontiersin.org.

Influence on Plant Stress Tolerance Mechanisms, including Antioxidant Activity

This compound contributes to plant stress tolerance by enhancing antioxidant activity jeeng.net. Zeatin-type cytokinins, in general, are known to stimulate the antioxidant system and stabilize photosynthetic apparatus, even if their growth-promoting activity is lower than that of trans-zeatin (B1683218) isomers frontiersin.org. Studies have demonstrated that seed treatments with zeatin-type cytokinin biostimulators can improve salt tolerance in maize by bolstering its antioxidant system and photosynthetic efficiency researchgate.net. The application of plant growth regulators, including phytohormones, can modulate antioxidant systems, thereby enhancing tolerance to abiotic stresses techscience.com.

Engagement in Biotic Interactions

This compound is implicated in plant interactions with other organisms, influencing both defense responses to pathogens and herbivores and contributing to the formation of specific plant structures.

Modulation of Plant Defense Responses to Pathogens and Herbivores

cis-Zeatin-type cytokinins are involved in modulating plant defense responses against pathogens nih.govfrontiersin.orgnih.gov. For instance, infection by the necrotrophic pathogen Botrytis cinerea in Arabidopsis leads to a significant accumulation of cZ and cZR in infected leaves, indicating a key role for these compounds in the plant's response frontiersin.org. Research also suggests that cis-zeatin can differentially modulate plant immunity, affecting symptom development, defense gene expression, and pathogen multiplication compared to trans-zeatin nih.gov. Pathogens themselves can produce cZs to manipulate host physiology to their advantage nih.govnih.govantoine-guiguet.com.

In plant-herbivore interactions, cis-zeatin is also suggested to play a role nih.govoup.com. High levels of cZ found in the larval bodies of aphids, such as Pachypsylla celtidis, suggest their involvement in induced plant responses nih.govoup.com. Insects and their symbiotic bacteria are known to utilize cytokinins to manipulate plant physiology for their benefit, and cZs may be part of this strategy nih.govoup.com.

Involvement in Induced Plant Phenotypes, such as Gall Formation

The involvement of cis-zeatin in induced plant phenotypes, such as gall formation, is supported by evidence linking high cZ levels in insect larvae to this process nih.govoup.comantoine-guiguet.com. Specifically, very high concentrations of cZ in the larval bodies of the aphid Pachypsylla celtidis suggest their participation in the induced gall formation observed in hackberry trees (Celtis occidentalis) nih.govoup.com. This indicates that cis-zeatin may be a key factor utilized by certain insects or their associated microbes to alter plant morphology for their own benefit antoine-guiguet.com.

Compound List:

this compound (cZR)

cis-Zeatin (cZ)

trans-Zeatin (tZ)

trans-Zeatin riboside (tZR)

Isopentenyladenine (iP)

Isopentenyladenosine (iPR)

Kinetin

Kinetin 7N glucoside

cis-zeatin-O-glucoside (cZOG)

this compound monophosphate (cZRMP)

Zeatin-N9-glucoside

cis-zeatin-9-glucoside (B8819417) (cZ9G)

2-Methylthio-cis-zeatin riboside (MeS-cisZR)

Abscisic acid (ABA)

Indole-3-acetic acid (IAA)

Gibberellic acid (GA)

Jasmonic acid (JA)

Salicylic (B10762653) acid (SA)

Dihydrozeatin (DZ)

Dihydrozeatin riboside (DZR)

2-Methylthio-trans-zeatin riboside (2-MeS-ZR)

2-Methylthio-trans-zeatin (2-MeS-Z)

2-Methylthio-N6-isopentyladenosine (2-Mes-iPA)

Manipulation of Plant Physiology by Microbial and Insect-Associated Cytokinins

Cytokinins (CKs), a class of plant hormones, play a crucial role in regulating plant growth and development. Beyond their endogenous functions, CKs, including this compound (cZR), are increasingly recognized for their involvement in plant interactions with other organisms, particularly microbes and insects. These interactions often involve the modulation of plant physiology to the benefit of the associated organism.

Microbial Cytokinins and Plant Physiology

Microorganisms, including bacteria and fungi, are significant producers of cytokinins, with some species actively secreting these compounds into their environment. Bacteria such as Rhodococcus fascians (formerly Corynebacterium fascians) are known producers of cis-zeatin (cZ) and its isomers nih.govoup.com. Symbiotic bacteria, like Sinorhizobium meliloti, have been shown to synthesize and secrete bioactive CKs, including this compound (cZR), which act as signaling molecules in the rhizosphere, influencing plant root development and nodulation apsnet.org. These microbial-derived CKs can manipulate plant physiology by promoting cell division, influencing root hair elongation, and modulating plant defense responses nih.govoup.comantoine-guiguet.com. For instance, bacterial-produced cis-CKs have been observed to accumulate in plant tissues infected by pathogens, correlating with the proliferation of the microbe and the maintenance of disease symptoms antoine-guiguet.com. The ability of microbes to utilize CKs to alter plant physiology highlights a sophisticated strategy for establishing and maintaining beneficial or pathogenic associations nih.govoup.com.

The quantitative distribution of various cytokinins, including cis-forms, has been analyzed in the context of plant-microbe interactions. In Piriformospora indica-colonized Arabidopsis thaliana roots, substantial amounts of cis-cytokinins, such as cis-zeatin (cZ) and this compound (cZR), accumulate. Notably, the fungal hyphae themselves are rich in cZRMP (this compound-5′-monophosphate), while colonized roots show a significant accumulation of cis-forms compared to trans-forms, suggesting a complex interplay of fungal and plant-derived CKs.

Table 1: Cytokinin Levels in Fungal Hyphae and Colonized Arabidopsis Roots

Cytokinin TypeFungal Hyphae (ng/g FW)Colonized Roots (ng/g FW)
trans-Zeatin (tZ)2.4 ± 0.34.2 ± 0.5
cis-Zeatin (cZ)1.1 ± 0.23.9 ± 0.4
trans-Zeatin Riboside (tZR)0.8 ± 0.11.9 ± 0.3
This compound (cZR)5.1 ± 0.64.5 ± 0.5
N6-isopentenyladenine (iP)3.5 ± 0.45.1 ± 0.6
N6-isopentenyladenosine (iPR)1.2 ± 0.22.1 ± 0.3
trans-Zeatin-O-glucoside (tZOG)0.4 ± 0.10.5 ± 0.1
cis-Zeatin-O-glucoside (cZOG)3.2 ± 0.43.8 ± 0.4
This compound-O-glucoside (cZROG)3.5 ± 0.43.2 ± 0.4
This compound-5′-monophosphate (cZRMP)18.9 ± 2.15.1 ± 0.6

Data adapted from apsnet.org. Values represent mean ± standard deviation.

Insect Cytokinins and Plant Manipulation

Insects, particularly gall-inducing species and herbivores, have evolved mechanisms to exploit plant resources, often by manipulating the host plant's hormonal balance. Insects and their symbiotic bacteria can produce CKs, or induce their production in the host plant, to their advantage nih.govoup.comantoine-guiguet.commdpi.com. High levels of cis-zeatin (cZ) have been detected in the larval bodies of galling aphids, suggesting a role in the induction of gall formation oup.com. Leaf-mining insects, such as the moth Phyllonorycter blancardella, have been shown to alter the CK profile within mined leaf tissues, with their symbiotic bacteria potentially playing a role in this plant manipulation antoine-guiguet.com.

Research indicates that insects can be significant sources of CKs, with observed concentrations often exceeding those found in plants. This suggests that insects synthesize these hormones rather than solely acquiring them from consumed plant tissues mdpi.com. Insect-derived CKs are implicated in facilitating host cell proliferation, modifying nutrient flux, and altering plant defensive responses during herbivory mdpi.com. These mechanisms allow insects to ensure a steady supply of nutrients to their feeding sites and potentially evade host defenses, thereby supporting their development and reproduction mdpi.com. The widespread presence of CKs across various insect orders, including non-gall-inducing species, further supports their role in manipulating host plants for nutrient allocation and defense evasion mdpi.com.

Interplay with Other Phytohormone Pathways during Stress Responses

Plant hormones rarely act in isolation; instead, they engage in complex crosstalk networks to orchestrate developmental processes and responses to environmental challenges. Cytokinins, including this compound, are integral components of these intricate signaling pathways, interacting with other major phytohormones such as abscisic acid (ABA), auxins, jasmonates (JA), and salicylic acid (SA) to modulate plant adaptation to stress frontiersin.orgnih.gov.

Hormonal Crosstalk in Stress Adaptation

Cytokinins are known to influence plant responses to both abiotic and biotic stresses nih.govoup.comfrontiersin.orgnih.gov. Their interaction with ABA is particularly significant, as CKs can act antagonistically to ABA in regulating stomatal closure, thereby potentially influencing water use efficiency under drought conditions nih.govmdpi.com. The ratio between CKs and ABA is proposed to be a key factor in modulating stomatal behavior mdpi.com. Furthermore, CKs and auxins collaborate to coordinate numerous aspects of plant development, with their interactions extending to underground growth and responses to environmental cues frontiersin.org. Cytokinin receptors, such as Arabidopsis Histidine Kinases (AHKs), are critical regulators in plant responses to salt, drought, and cold stress nih.gov. In the context of biotic stress, CKs can also engage with the salicylic acid (SA) signaling pathway to mediate defense responses researchgate.net.

This compound in Specific Stress Responses

The role of cis-zeatin (cZ) and its riboside (cZR) in stress responses is an area of growing interest. These compounds are reported to accumulate under various conditions characterized by limited growth, specific developmental stages, and in response to both abiotic and biotic stresses nih.govoup.com.

Drought Stress: Under drought conditions, the concentration and transport of trans-zeatin riboside (tZR) typically decrease, while ABA levels rise, indicating an antagonistic relationship frontiersin.orgnih.gov. The ratios of trans-zeatin/ABA and isopentenyladenine/ABA tend to decrease under water stress, suggesting a shift in hormonal balance that favors drought adaptation mdpi.com. In some instances, such as combined aluminum and drought stress in common beans, zeatin riboside synthesis was enhanced, alongside alterations in ABA metabolism, affecting ABA-dependent gene regulation semanticscholar.org. Studies on Arabidopsis thaliana have indicated that wild-type plants exhibiting higher levels of this compound performed better under drought and high-temperature stress compared to ABA-insensitive mutants researchgate.net.

Salinity Stress: Salt stress can also impact cytokinin levels. In bermudagrass, salt stress led to increased levels of trans-zeatin riboside (tZR) and dihydrozeatin riboside (DHZR) in one genotype, which correlated with improved root growth researchgate.net. Generally, CKs are recognized for their involvement in plant stress responses, with abiotic stresses often altering the production and distribution of endogenous phytohormones nih.gov.

Other Interactions: The interplay between nitric oxide (NO) and CKs has been shown to positively influence photosynthesis and adaptability to drought stress frontiersin.org. Furthermore, cis-zeatin and its derivatives are implicated in plant-herbivore interactions, with their presence potentially contributing to gall formation oup.com.

List of Compounds Mentioned:

this compound (cZR)

cis-Zeatin (cZ)

trans-Zeatin riboside (tZR)

trans-Zeatin (tZ)

dihydrozeatin riboside (DHZR)

dihydrozeatin (DHZ)

N6-isopentenyladenine (iP)

N6-isopentenyladenosine (iPR)

Abscisic acid (ABA)

Auxins

Jasmonates (JA)

Salicylic acid (SA)

Ethylene (ET)

Nitric oxide (NO)

this compound-5′-monophosphate (cZRMP)

trans-Zeatin-O-glucoside (tZOG)

cis-Zeatin-O-glucoside (cZOG)

this compound-O-glucoside (cZROG)

Analytical Methodologies for Cis Zeatin Riboside Quantification and Identification

Historical Advancements in cis-Zeatin (B600781) Riboside Analysis

The early analysis of cytokinins, including cZR, was significantly challenged by the low abundance of these compounds in plant tissues and the complexity of plant extracts. Initial identification of cZR relied on techniques that offered better structural resolution, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) nih.govoup.com. These methods were instrumental in identifying cZR in RNA extractions of plant tissues as early as the 1960s nih.govoup.com.

Early quantification methods often involved bioassays, which, while indicative of cytokinin activity, lacked specificity and sensitivity for individual compounds like cZR oup.comfrontiersin.org. The development of chromatographic techniques, such as paper chromatography (PC), thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC), marked significant progress by allowing for the separation of different cytokinin isomers and derivatives oup.comtaylorfrancis.combioline.org.br.

A major breakthrough in improving the accuracy of cytokinin analysis, including cZR, was the introduction of deuterium-labeled internal standards in the late 1980s nih.govoup.com. This isotope dilution approach provided a more reliable method for quantifying endogenous cZR levels, mitigating issues related to extraction losses and variations in instrument response creative-proteomics.comnih.govoup.comoup.comrsc.orgmdpi.comresearchgate.net. Furthermore, derivatization strategies were developed to enhance the volatility and detectability of cytokinins, particularly for GC-MS analysis nih.gov. Gas chromatography-mass spectrometry (GC-MS) coupled with selected ion monitoring (SIM) also enabled more accurate quantification of cZR from plant extracts nih.gov.

Advanced Chromatographic and Spectrometric Approaches

Modern analytical chemistry has seen the widespread adoption of highly sensitive and selective hyphenated techniques for the precise quantification and identification of plant hormones like cZR.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Accuracy

Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS) has become the gold standard for plant hormone analysis due to its exceptional sensitivity, selectivity, and throughput frontiersin.orgrsc.orgresearchgate.netcreative-proteomics.comslu.seoup.comnih.govmdpi.comnih.govcas.czfrg.org.ua. These techniques combine the separation power of liquid chromatography (e.g., HPLC or UPLC) with the identification and quantification capabilities of mass spectrometry.

LC-MS/MS allows for the simultaneous quantification of multiple cytokinin species, including cZR, from complex plant extracts creative-proteomics.comnih.gov. The method typically involves multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) modes, where specific precursor-to-product ion transitions are monitored for each target analyte, providing high specificity and reducing the impact of matrix effects oup.comrsc.org. Detection limits for cytokinins using LC-MS/MS can reach low femtomole (fmol) levels, enabling the analysis of even trace amounts of cZR in plant tissues creative-proteomics.comnih.gov. Ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers even faster separation times and improved reproducibility compared to traditional HPLC nih.gov.

Studies have demonstrated the utility of LC-MS/MS for analyzing cZR in various plant matrices, including xylem sap and tissue extracts oup.comnih.gov. For instance, LC-MS/MS has been used to quantify cZR alongside other zeatin-type cytokinins, providing insights into their relative abundance and distribution during different plant developmental stages or under stress conditions oup.commdpi.comoup.com.

Application of High-Resolution Accurate Mass (HRAM) Mass Spectrometry

High-Resolution Accurate Mass (HRAM) mass spectrometry, often implemented using Orbitrap or time-of-flight (TOF) analyzers, provides precise mass measurements of analytes, allowing for confident identification based on elemental composition rsc.orgslu.se. When coupled with liquid chromatography (LC-HRAM-MS/MS), this approach offers enhanced selectivity and the ability to detect and identify compounds with high confidence, even in complex mixtures rsc.org.

LC-HRAM-MS/MS can distinguish between isomers and closely related compounds by accurately measuring their mass-to-charge ratios (m/z) and fragmentation patterns. This is particularly valuable for differentiating cis- and trans-zeatin (B1683218) isomers and their derivatives, ensuring accurate quantification of cZR rsc.orgnih.gov. The use of HRAM allows for the acquisition of full-scan data, which can be retrospectively analyzed for the presence of known or unknown compounds, thereby facilitating comprehensive profiling rsc.org.

Isotope Dilution Analysis for Precise Quantification of cis-Zeatin Riboside

Isotope dilution analysis (IDA) is a critical technique for achieving accurate and precise quantification of analytes like cZR in biological samples creative-proteomics.comoup.comrsc.orgmdpi.comresearchgate.net. In IDA, a known amount of a stable isotope-labeled analog of the target analyte (e.g., deuterium-labeled cZR) is added to the sample at the beginning of the extraction process. This labeled internal standard co-elutes and is detected alongside the endogenous analyte.

By measuring the ratio of the endogenous analyte to the internal standard, IDA corrects for variations in sample recovery during extraction and purification, as well as for fluctuations in instrument sensitivity and ionization efficiency creative-proteomics.comoup.comrsc.org. This method significantly improves the accuracy and reliability of quantification, especially for low-abundance compounds like cZR. For example, the use of deuterated standards has been standard practice for quantifying cZR and other cytokinins using LC-MS/MS creative-proteomics.comoup.comrsc.orgresearchgate.net. While labeled standards for cis-isomers are not always available, the corresponding trans-isomer standards can sometimes be used, albeit with potential limitations in accuracy if fragmentation patterns differ significantly nih.gov.

Immunoanalytical Techniques, including Immunoaffinity Co-purification and Radioimmunoassays

Immunoanalytical techniques, particularly radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have played a historical and ongoing role in cytokinin analysis nih.govfrontiersin.orgagrisera.comavantorsciences.comagrisera.comoup.comnih.govnih.gov. These methods leverage the high specificity of antibodies for their target antigens.

Radioimmunoassay (RIA) : RIA was one of the earlier methods used for quantifying cytokinins, including cZR nih.govoup.comnih.gov. It involves a competitive binding assay where a radiolabeled antigen competes with the endogenous antigen in the sample for binding to a limited amount of specific antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of the endogenous antigen. While RIA offered good sensitivity, it required radioactive labeling and careful handling frontiersin.org. RIA was often performed following substantial purification and HPLC separation to ensure specificity nih.gov.

Immunoaffinity Co-purification (IAC) : IAC utilizes antibodies immobilized on a solid support (e.g., beads or a column) to selectively capture and purify target cytokinins from complex mixtures oup.commdpi.comagrisera.comnih.govdeepdyve.com. This technique significantly reduces sample complexity and can be coupled with other analytical methods, such as HPLC or LC-MS/MS, to enhance sensitivity and accuracy oup.commdpi.comagrisera.comnih.gov. For example, polyclonal antibodies raised against zeatin riboside and isopentenyladenosine have been used in IAC protocols to purify a wide range of cytokinins, including cZR, allowing for subsequent analysis by HPLC with UV detection or MS nih.govagrisera.comnih.gov. IAC can also be used to purify dephosphorylated cytokinin nucleotides for more sensitive mass spectrometric detection mdpi.com. The specificity of the antibodies used in IAC is crucial for effective purification and subsequent accurate analysis.

While immunoassays can be rapid and sensitive, their practicability can be limited by antibody cross-reactivity with other cytokinin compounds, often necessitating prior chromatographic separation nih.govoup.com. Nevertheless, IAC remains a valuable tool for sample clean-up and enrichment prior to instrumental analysis.

Strategies for Sample Preparation, Metabolite Extraction, and Purification in Plant Matrices

Effective sample preparation is paramount for the successful analysis of cZR in plant tissues, given the compound's low concentration and the presence of interfering substances.

Extraction Solvents: Common extraction solvents include mixtures of methanol, ethanol, water, and often a small amount of formic acid or acetic acid to aid in the extraction of polar compounds and stabilize hormones bioline.org.broup.comresearchgate.netnih.govcas.cznih.gov. Modified Bieleski's solvent (methanol:formic acid:water [15:1:4, v/v/v]) is frequently cited for its efficiency in extracting a broad range of cytokinins, including cZR oup.comnih.govcas.cz. Antioxidants, such as sodium diethyldithiocarbamate, are sometimes added to the extraction buffer to minimize enzymatic degradation nih.govagrisera.com.

Extraction and Purification Procedures: Plant tissues are typically homogenized (e.g., by grinding in liquid nitrogen) to facilitate efficient extraction oup.com. Following extraction, purification steps are necessary to remove interfering compounds like lipids, chlorophyll (B73375), and proteins. Common purification strategies involve:

Solid-Phase Extraction (SPE): SPE using cartridges such as C18 (reversed-phase) or mixed-mode cation exchange (MCX) sorbents is widely employed. C18 cartridges are effective for separating compounds based on hydrophobicity, while MCX cartridges offer both reversed-phase and cation-exchange properties, aiding in the separation of various cytokinin classes oup.comrsc.orgnih.govnih.gov.

Immunoaffinity Chromatography (IAC): As discussed in section 6.3, IAC provides highly specific purification of cytokinins using antibody-bound matrices oup.commdpi.comagrisera.comnih.gov.

Ion-Exchange Chromatography: DEAE-Sephadex or other anion/cation exchange resins can be used to separate cytokinins based on their charge properties taylorfrancis.comoup.comnih.govnih.gov.

Metabolite Extraction and Handling: For analyzing cytokinin nucleotides, such as this compound monophosphate (cZRMP), dephosphorylation using enzymes like alkaline phosphatase may be performed prior to or during purification to convert nucleotides into their more easily detectable riboside forms oup.commdpi.com. Care must be taken to prevent enzymatic breakdown or isomerization of cZR during sample processing nih.govnih.gov. Freeze-drying of samples is a common practice to preserve analyte stability before extraction creative-proteomics.com.

Advanced Research Directions and Biotechnological Applications of Cis Zeatin Riboside

Functional Genomic Approaches to Elucidate cis-Zeatin (B600781) Riboside Roles

Functional genomics provides powerful tools to unravel the precise functions of cis-Zeatin riboside in plant development and physiology. By manipulating and analyzing gene expression, researchers can gain insights into the regulatory networks governed by this cytokinin.

Utilization of Transgenic Plant Lines with Manipulated this compound Levels

The development of transgenic plant lines with altered endogenous this compound levels has been instrumental in understanding its physiological significance. By overexpressing or downregulating genes involved in its metabolism, scientists can observe the resulting phenotypic changes.

A notable example is the study of transgenic rice (Oryza sativa) lines that overexpress putative cis-Zeatin-O-glucosyltransferase (cZOGT) genes. nih.govresearchgate.net These enzymes, cZOGT1 and cZOGT2, preferentially catalyze the O-glucosylation of cis-Zeatin and its riboside form, this compound, effectively inactivating them. The transgenic rice lines overexpressing cZOGT1 and cZOGT2 exhibited distinct phenotypes, including a reduction in shoot length, a delay in leaf senescence, and a decreased number of crown roots. nih.govresearchgate.net These findings suggest that cis-Zeatin and its riboside play a crucial role in regulating shoot and root development in rice. nih.govresearchgate.net

These studies with transgenic plants underscore the biological activity of cis-Zeatin and its derivatives. By manipulating the levels of these compounds, researchers can directly observe their impact on plant architecture and development.

Table 1: Phenotypic Effects of Manipulated this compound Levels in Transgenic Plants

Gene ManipulatedPlant SpeciesMethodKey Phenotypic ChangesReference
cZOGT1, cZOGT2Rice (Oryza sativa)OverexpressionShort-shoot phenotype, delayed leaf senescence, decreased crown root number nih.govresearchgate.net
ZOG1Maize (Zea mays)OverexpressionShorter stature, thinner stems, narrower leaves, increased root mass oup.com

Transcriptomic Analysis of this compound-Mediated Gene Expression

Transcriptomic analysis allows for a global view of gene expression changes in response to varying levels of this compound. This approach helps identify downstream target genes and signaling pathways regulated by this cytokinin. While studies focusing exclusively on the transcriptomic response to this compound are emerging, broader analyses of cytokinin responses provide valuable insights.

In rice, the application of cis-Zeatin was shown to up-regulate cytokinin-inducible genes, with activities comparable to the more traditionally active trans-Zeatin (B1683218). nih.gov This indicates that cis-Zeatin and its riboside can trigger the cytokinin signaling cascade, leading to changes in gene expression that control various developmental processes.

Further research involving transcriptomic profiling of plants with altered this compound levels is crucial. For instance, comparing the transcriptomes of the aforementioned cZOGT overexpressing lines with wild-type plants could reveal the specific genes and pathways regulated by this compound in different tissues and developmental stages. Such analyses can shed light on the molecular mechanisms underlying the observed phenotypes, such as reduced root growth or delayed senescence. frontiersin.org

Integrative studies combining metabolomic and transcriptomic data are also powerful. For example, in alfalfa, the analysis of phytohormone levels, including this compound, alongside gene expression changes during floral bud development, helps to build a comprehensive picture of the regulatory networks involved. nih.gov These approaches are essential for identifying the key genes that are responsive to fluctuations in this compound concentrations.

Role of this compound in Plant-Microbe Symbioses and Interactions

This compound is not only an endogenous plant signaling molecule but also plays a significant role in the communication between plants and associated microorganisms. Both beneficial and pathogenic microbes can produce and secrete this cytokinin, thereby influencing the host plant's physiology.

Biosynthesis of this compound by Plant-Associated Microorganisms

A variety of plant-associated bacteria and fungi are capable of synthesizing cytokinins, including cis-Zeatin and its riboside. nih.govoup.com The primary pathway for the biosynthesis of cis-Zeatin-type cytokinins in many bacteria is through the degradation of transfer RNA (tRNA). mdpi.comnih.gov Specific tRNA molecules contain a modified adenine (B156593) residue, which, when released during tRNA turnover, can be converted into free cytokinins like this compound. mdpi.comnih.gov

For instance, bacteria from the genera Bacillus, Pseudomonas, and Methylobacterium have been shown to produce cytokinins. nih.govresearchgate.netfrontiersin.org In some cases, the levels of cis-Zeatin-type cytokinins produced by these microbes are higher than those of the trans-Zeatin type. mdpi.com This microbial production of this compound can supplement the plant's endogenous pool and influence its growth and development.

The identification of cis-Zeatin as a bacterial product dates back to its purification from cultures of the plant pathogen Rhodococcus fascians (formerly Corynebacterium fascians). nih.govoup.com This highlights that both pathogenic and beneficial microbes have evolved the ability to produce these signaling molecules to interact with their plant hosts.

Impact on Plant Growth Promotion and Biocontrol Strategies via Microbial Production

The production of this compound by plant growth-promoting rhizobacteria (PGPR) is a key mechanism through which these microbes enhance plant growth. frontiersin.org When PGPR colonize the root system, they release cytokinins into the rhizosphere, where they can be taken up by the plant. This external supply of cytokinins can stimulate cell division and differentiation, leading to increased root and shoot biomass. frontiersin.org

For example, inoculation of lettuce plants with cytokinin-producing bacteria resulted in a tenfold increase in zeatin and its riboside content in the roots just two days after inoculation. frontiersin.org Similarly, the application of Bacillus subtilis that produces cytokinins has been shown to increase the root and shoot dry biomass of Platycladus orientalis. frontiersin.org

Beyond growth promotion, microbial production of this compound can also contribute to biocontrol strategies. frontiersin.orguq.edu.auuq.edu.au By enhancing plant vigor and stress tolerance, PGPR can make plants more resilient to pathogen attacks. The modulation of the plant's hormonal balance by microbial cytokinins can influence its immune responses. frontiersin.org Therefore, harnessing the ability of beneficial microbes to produce this compound offers a promising avenue for developing sustainable agricultural practices that rely on biological control agents. uq.edu.auuq.edu.au

Table 2: Examples of Microorganisms Producing this compound and Their Effects on Plants

MicroorganismTypeEffect on PlantReference
Rhodococcus fasciansPathogenic Bacterium- nih.govoup.com
Bacillus subtilisPGPRIncreased root and shoot biomass frontiersin.org
Bacillus licheniformisBacteriumEnhanced cell division and chlorophyll (B73375) content in cucumber cotyledons researchgate.net
Pseudomonas aeruginosaBacteriumEnhanced chlorophyll content in cucumber cotyledons researchgate.net
Pseudomonas fluorescensPGPRBiocontrol activity against pathogens frontiersin.org

Potential for Crop Improvement and Sustainable Agriculture

The growing understanding of the roles of this compound in plant growth and stress responses opens up new possibilities for crop improvement and the development of more sustainable agricultural systems. biosynth.com Manipulating the levels or perception of this cytokinin could lead to crops with enhanced yield, greater resilience to environmental stresses, and reduced reliance on chemical inputs.

Furthermore, leveraging the interactions between plants and cytokinin-producing microbes offers a sustainable approach to enhancing crop performance. frontiersin.org The use of PGPR as bio-fertilizers and biocontrol agents can reduce the need for synthetic fertilizers and pesticides. uq.edu.auuq.edu.au These beneficial microbes can provide a steady supply of growth-promoting compounds like this compound directly to the plant roots, improving nutrient use efficiency and stress tolerance.

The role of this compound in mediating responses to both biotic and abiotic stresses is also an important area for crop improvement. nih.govbiosynth.com Elevated levels of cis-Zeatin and its riboside have been observed in plants under various stress conditions, suggesting a role in stress adaptation. frontiersin.orgnih.gov Understanding how this cytokinin contributes to stress resilience could inform breeding strategies or the development of biostimulants that enhance crop performance in challenging environments.

Enhancing Crop Yields and Resilience to Environmental Stresses

This compound (cZR) is increasingly recognized for its significant role in mediating plant responses to a variety of environmental challenges, thereby contributing to the stabilization and potential enhancement of crop yields. While historically considered less active than its trans-isomer, recent research has illuminated the nuanced and critical functions of cis-zeatin and its riboside in plant development and stress tolerance. The accumulation of cZR under adverse conditions suggests its involvement in protective mechanisms that help plants withstand and recover from environmental pressures, which are major limiting factors for agricultural productivity nih.govfrontiersin.org.

Under conditions of abiotic stress, such as drought, salinity, and temperature extremes, plants often exhibit altered hormonal balances frontiersin.org. Notably, studies have shown an accumulation of cis-zeatin (cZ) and its precursor, cZR, in various plant species under such pressures. For instance, salinity stress in maize roots leads to a rapid increase in cZ and cZR levels, and similar accumulations have been observed in response to drought and heat stress frontiersin.org. This stress-induced accumulation points to a functional role for cZR in enhancing plant resilience. By participating in signaling pathways that regulate cellular and physiological adjustments, cZR can help mitigate the damaging effects of stress, which are known to cause significant reductions in crop yield, sometimes exceeding 50% nih.govthepharmajournal.com.

The mechanisms by which cZR contributes to stress resilience are multifaceted. It is involved in the regulation of gene expression associated with stress responses, helping to maintain cellular homeostasis and protect against oxidative damage. For example, research suggests that zeatin riboside plays a regulatory role in the drought tolerance of certain plant species by influencing signal transduction and the expression of key stress-responsive genes frontiersin.org. While the direct application of cZR to boost yield is still an emerging area of research, its role in stress mitigation is a critical component of yield preservation. Preventing stress-induced losses is a key strategy for ensuring food security, and the endogenous regulation of cZR levels appears to be a natural defense mechanism in plants to this end.

The following table summarizes findings from studies on transgenic rice overexpressing cis-Zeatin-O-glucosyltransferase (cZOGT), an enzyme involved in cZ metabolism, which provides insights into the potential effects of modulating cis-zeatin levels on plant growth and development.

TransgeneObserved Phenotype in RicePotential Agronomic Implication
cZOGT1 OverexpressionShort-shoot phenotype, delayed leaf senescence, decreased crown root number. nih.govresearchgate.netAltered plant architecture could influence planting density and light interception. Delayed senescence could extend the grain-filling period.
cZOGT2 OverexpressionShort-shoot phenotype, delayed leaf senescence, decreased crown root number. nih.govresearchgate.netSimilar to cZOGT1, indicating a role in regulating plant stature and developmental timing.
cZOGT3 OverexpressionNo significant short-shoot phenotype observed. nih.govresearchgate.netSuggests functional differences among cZOGT genes, allowing for more targeted genetic manipulation.

Manipulating Specific Developmental Processes for Agronomic Benefit (e.g., Potato Tuber Dormancy)

A significant area of research into the biotechnological applications of this compound focuses on its role in regulating developmental processes with direct agronomic importance, a prime example being the dormancy of potato tubers. Tuber dormancy is a critical physiological state that prevents sprouting after harvest, thereby preserving the quality and usability of the tubers for consumption, processing, and seed purposes usda.govnih.gov. The transition from dormancy to sprouting is a complex process regulated by a network of phytohormones, with cZR emerging as a key player.

Research has demonstrated a clear correlation between the endogenous levels of cis-zeatin (cZ) and cZR and the dormancy status of potato tubers usda.govresearchgate.net. Immediately after harvest, when tubers are fully dormant, the levels of cZ and cZR are relatively low. As the tubers gradually lose dormancy during postharvest storage, the concentration of endogenous cZ increases, suggesting its role in the initiation of sprouting researchgate.net. This relationship presents an opportunity for biotechnological intervention to either prolong or break dormancy as needed for different agricultural applications.

For instance, extending the dormancy period is crucial for long-term storage and preventing economic losses due to premature sprouting. Conversely, breaking dormancy in a controlled manner is necessary for seed tubers to ensure uniform and timely sprouting after planting. Studies have shown that the application of exogenous cytokinins can shorten the dormancy period mdpi.com. The findings that endogenous cZ levels rise as dormancy wanes suggest that manipulating the metabolic pathways of cZ and cZR could be a viable strategy to control this process. This could involve the genetic modification of genes involved in cZ biosynthesis or degradation, or the development of chemical treatments that modulate its activity usda.gov.

The table below presents detailed research findings on the changes in endogenous cis-Zeatin and this compound levels during potato tuber dormancy, illustrating their dynamic nature throughout this developmental process.

Dormancy Status/Storage ConditionEndogenous cis-Zeatin (cZ) Levels (pmol/g fresh weight)Endogenous this compound (cZR) Levels (pmol/g fresh weight)Key Observation
Immediately after harvest (fully dormant)~25 researchgate.net~8 researchgate.netInitial low levels of both compounds during deep dormancy.
Exiting dormancy, stored at 3°C (growth-inhibiting)Rose over threefold after 25 days and remained elevated. researchgate.netRemained essentially constant. researchgate.netSignificant increase in the free base (cZ) as dormancy breaks, even at low temperatures.
Exiting dormancy, transferred to 20°C (growth-permissive)Increased twofold after 53 days. researchgate.netNo significant change observed. researchgate.netA more gradual increase in cZ at a temperature that allows for sprouting.
Completely non-dormant (after 165 days of storage)Elevated levels consistent with sprouting initiation.Levels remain relatively stable.Sustained high levels of cZ are associated with the loss of dormancy and sprout growth.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying endogenous cis-zeatin riboside (cZR) in plant tissues?

  • Methodological Answer : Radioimmunoassay (RIA) and high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) are widely used. RIA provides high sensitivity for cZR detection in xylem sap and other low-concentration samples . For comprehensive profiling, HPLC-ESI-MS/MS allows simultaneous quantification of cZR alongside other cytokinins (e.g., trans-zeatin riboside, dihydrozeatin derivatives) and their conjugates . Key considerations include tissue homogenization in cold methanol, purification via cation-exchange chromatography, and validation using isotope-labeled internal standards.

Q. How does cZR biosynthesis differ from trans-zeatin riboside (tZR) in plants?

  • Methodological Answer : cZR is primarily derived from tRNA degradation, whereas tZR is synthesized via the de novo pathway involving isopentenyltransferases (IPTs). In maize, cZR biosynthesis is regulated by cis-specific O-glucosyltransferases (cisZOG1 and cisZOG2), which glucosylate cis-zeatin but not trans-zeatin . Experimental validation requires mutant analysis (e.g., ipt mutants) and tracer studies using labeled precursors to track isomer-specific metabolic fluxes .

Q. What physiological roles have been attributed to cZR in plant development?

  • Methodological Answer : cZR is implicated in stress responses and developmental plasticity. In potato tubers, cZR levels remain stable during cold storage, correlating with prolonged dormancy, whereas cis-zeatin increases 3-fold under growth-inhibiting temperatures . In rice, cZR inhibits seminal root elongation but upregulates cytokinin-responsive genes (e.g., ARRs), suggesting context-dependent activity . Experimental designs should combine hormonal profiling with phenotypic assays under controlled abiotic stresses.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of cZR across plant species?

  • Methodological Answer : Discrepancies arise from species-specific metabolic pathways and receptor affinities. For example, in Phaseolus vulgaris, a cis-trans isomerase converts cZR to bioactive tZR, whereas rice lacks this pathway, leading to direct cZR activity . To address contradictions:

  • Compare isomerase activity across species using enzyme assays with flavin and dithiothreitol .
  • Use transgenic lines overexpressing cisZOGs to modulate cZR/tZR ratios and assess phenotypic outcomes .
  • Employ receptor-binding assays (e.g., Arabidopsis AHK3/4) to quantify cZR affinity relative to tZR .

Q. What experimental approaches elucidate the role of cZR in cytokinin signaling under nitrogen limitation?

  • Methodological Answer : Under nitrogen deficiency, cZR accumulates as part of a stress-adaptive response. In Plectranthus species, cZR derivatives increase during N resupply, while active cytokinins (tZR, iP) decline . Key methodologies include:

  • Time-course hormonal profiling paired with transcriptomics of cytokinin oxidase/dehydrogenase (CKX) mutants .
  • Hydroponic systems with controlled N regimes to track cZR dynamics via LC-MS/MS .
  • Genetic silencing of cisZOGs to disrupt cZR homeostasis and observe nutrient-use efficiency .

Q. How do cis-trans isomerases influence cZR’s contribution to cytokinin pools?

  • Methodological Answer : In Phaseolus vulgaris, a 2000-fold purified isomerase converts cZR to tZR, requiring flavin, light, and dithiothreitol . Experimental workflows involve:

  • Enzyme kinetics assays (Km = 46–96 µM for cis-zeatin) to characterize substrate specificity .
  • Isotopic labeling (e.g., 14C^{14}\text{C}-cZR) to trace conversion efficiency in vitro and in planta.
  • Phylogenetic analysis to identify isomerase homologs in species with high cZR prevalence (e.g., maize, hop) .

Q. What genomic tools are available to study cZR-specific regulatory networks?

  • Methodological Answer :

  • CRISPR/Cas9 mutants : Target cisZOGs or isomerases to disrupt cZR metabolism .
  • Transcriptomic profiling : Compare wild-type and osckx9 rice mutants to identify cZR-regulated genes (e.g., ARRs, PINs) .
  • Promoter-GUS fusions : Map tissue-specific expression of cZR biosynthesis genes (e.g., maize cisZOG1 in roots vs. kernels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.